molecular formula C7H4BrF3 B1304620 2,3,5-Trifluorobenzyl bromide CAS No. 226717-83-5

2,3,5-Trifluorobenzyl bromide

Cat. No.: B1304620
CAS No.: 226717-83-5
M. Wt: 225.01 g/mol
InChI Key: QPMAEHBAXJSICW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,3,5-Trifluorobenzyl bromide typically involves the bromination of 2,3,5-trifluorotoluene. One common method includes the reaction of 2,3,5-trifluorotoluene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under reflux conditions . The reaction proceeds as follows:

C7H5F3+NBSC7H4BrF3+Succinimide\text{C}_7\text{H}_5\text{F}_3 + \text{NBS} \rightarrow \text{C}_7\text{H}_4\text{BrF}_3 + \text{Succinimide} C7​H5​F3​+NBS→C7​H4​BrF3​+Succinimide

Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2,3,5-Trifluorobenzyl bromide undergoes several types of chemical reactions, including:

  • Nucleophilic Substitution: : This compound readily participates in nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents include sodium azide, potassium cyanide, and various amines. For example, the reaction with sodium azide yields 2,3,5-trifluorobenzyl azide.

  • Reduction: : It can be reduced to 2,3,5-trifluorotoluene using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Oxidation: : Oxidation reactions can convert it into 2,3,5-trifluorobenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,3,5-Trifluorobenzyl bromide has a wide range of applications in scientific research:

  • Chemistry: : It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: : In biological research, it serves as a precursor for the synthesis of bioactive compounds that can be used in drug discovery and development.

  • Medicine: : It is involved in the synthesis of various medicinal compounds, particularly those targeting specific enzymes or receptors.

  • Industry: : The compound is used in the production of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of 2,3,5-Trifluorobenzyl bromide primarily involves its role as an alkylating agent. The bromine atom in the compound is highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is exploited in various synthetic pathways to introduce the trifluorobenzyl group into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Properties

IUPAC Name

1-(bromomethyl)-2,3,5-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMAEHBAXJSICW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CBr)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380351
Record name 2,3,5-Trifluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226717-83-5
Record name 2,3,5-Trifluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 226717-83-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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